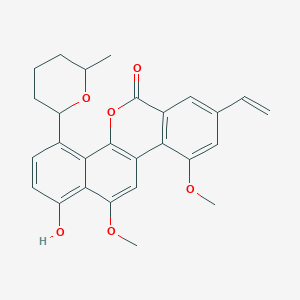

O-Deacetylravidomycin

Description

Contextualization within Bioactive Natural Products

Bioactive natural products, derived from sources such as plants, fungi, and bacteria, are fundamental to drug discovery and biomedical research. nih.govwiley.com These compounds exhibit a vast array of chemical structures and biological activities, including antibacterial, antifungal, and antitumor properties. mdpi.comfrontiersin.org Actinobacteria, particularly species of the genus Streptomyces, are prolific producers of such secondary metabolites. mdpi.com O-Deacetylravidomycin, a microbial metabolite isolated from Streptomyces, exemplifies the therapeutic potential found in these natural sources. medchemexpress.com Its light-dependent antibacterial and anticancer activities underscore the unique mechanisms that can be uncovered from the study of these compounds. medchemexpress.comcaymanchem.com

Overview of the Angucyclinone Family and Ravidomycin (B1678828) Complex

The angucyclinones are a large class of polyketide antibiotics characterized by a distinctive angularly fused tetracyclic ring system. mdpi.com This core structure can be extensively modified through glycosylation, oxidation, and other enzymatic transformations, leading to a wide diversity of compounds with varied biological profiles.

The ravidomycin complex, produced by Streptomyces ravidus, comprises several related compounds, including ravidomycin and this compound. nih.govtoku-e.com These compounds share a common benzo[d]naphtho[1,2-b]pyran-6-one core but differ in the sugar moieties attached. nih.gov Ravidomycin itself contains a 4'-O-acetyl-D-ravidosamine sugar, while this compound possesses the unacetylated D-ravidosamine. nih.govresearchgate.net This seemingly minor structural difference significantly impacts their biological activity and stability. toku-e.combioaustralis.com

The biosynthesis of these complex molecules involves a type II polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes, including glycosyltransferases that attach the sugar units. nih.govnih.gov The study of the ravidomycin biosynthetic gene cluster has provided valuable insights into the enzymatic machinery responsible for generating this class of compounds. nih.govuky.edu

Significance of this compound as a Research Compound

This compound holds considerable interest for the scientific community due to several key factors. It is considered a more active and stable analogue within the ravidomycin complex. toku-e.combioaustralis.comtoku-e.com Its potent, light-dependent antitumor activity has been a significant focus of research. toku-e.combioaustralis.com This photo-activated mechanism, thought to involve a [2+2] cycloaddition with DNA, sets it apart from many other anticancer agents. nih.gov

Furthermore, this compound serves as a valuable tool for studying topoisomerase II, a critical enzyme in DNA replication and a common target for cancer chemotherapy. toku-e.combioaustralis.com Its ability to inhibit this enzyme contributes to its cytotoxic effects. toku-e.com The unique C-glycosidic linkage of its sugar moiety also makes it resistant to enzymatic hydrolysis, a feature of interest in drug design. nih.gov The chemical structure and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 88580-27-2 |

| Molecular Formula | C29H31NO8 |

| Molecular Weight | 521.6 g/mol |

| Appearance | Yellow Solid |

| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol (B129727) and ethanol |

| Origin | Bacterium / Streptomyces sp. |

Table 1: Chemical and Physical Properties of this compound. caymanchem.comtoku-e.combioaustralis.com

The study of this compound and its analogues continues to provide a deeper understanding of natural product biosynthesis, drug-target interactions, and novel mechanisms of action. This knowledge is crucial for the development of new therapeutic agents with improved efficacy and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O6/c1-5-15-11-18-23(21(12-15)30-3)17-13-22(31-4)25-19(28)10-9-16(20-8-6-7-14(2)32-20)24(25)26(17)33-27(18)29/h5,9-14,20,28H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFYNWIMJIWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Microbial Origin and Isolation Methodologies

Discovery from Streptomyces Species

The identification of O-Deacetylravidomycin and its analogs is linked to several distinct strains of Streptomyces. These microorganisms are typically isolated from environmental sources, such as soil, and are cultivated under specific laboratory conditions to promote the biosynthesis of the target compounds.

Detailed investigations have identified several key microbial sources for this compound and its closely related derivatives.

Streptomyces ravidus : This species is a primary producer of the ravidomycin (B1678828) family of compounds. Notably, Streptomyces ravidus S50905 has been identified as a source of deacetylravidomycin (B10814224). nih.gov Researchers have also reisolated deacetylravidomycin from S. ravidus to confirm its chemical and physical properties. nih.govacs.orgnih.gov The biosynthesis of ravidomycin in this species involves a complex pathway utilizing type II polyketide synthases. researchgate.net

Streptomyces sp. Am59 : Isolated from a fungus in Brazil, this strain was found to produce a variety of new and known ravidomycin analogs. nih.govacs.orgnih.gov Culturing Streptomyces sp. Am59 in different liquid media, followed by chemical extraction and analysis, led to the identification of these compounds. nih.gov

Streptomyces sp. WK-6326 : This soil isolate was discovered to produce both the known compound deacetylravidomycin and a novel analog designated as deacetylravidomycin M. nih.govjst.go.jpkitasato-u.ac.jp The production of these compounds was achieved through fermentation in a culture broth, from which the molecules were subsequently extracted. nih.govjst.go.jp

The following table summarizes the key microbial strains and their associated production of this compound and related compounds.

| Microbial Strain | Produced Compound(s) | Source/Isolation Context |

| Streptomyces ravidus | Deacetylravidomycin, Ravidomycin | Original producing organism. nih.govresearchgate.net |

| Streptomyces sp. Am59 | Ravidomycin analogs, Deacetylravidomycin | Isolated from a fungus in Brazil. nih.govacs.orgnih.gov |

| Streptomyces sp. WK-6326 | Deacetylravidomycin, Deacetylravidomycin M | Isolated from a soil sample. nih.govjst.go.jpkitasato-u.ac.jp |

The search for novel bioactive compounds has led to the isolation of various this compound analogues from different Streptomyces species. For instance, Streptomyces sp. Am59 was shown to produce six new ravidomycin analogs. nih.govacs.orgnih.gov The investigation of these related species is crucial as the different analogues, which may vary in aspects like their sugar moieties, exhibit altered biological activity profiles. nih.gov The gene clusters responsible for the biosynthesis of these compounds have been studied in species like Streptomyces ravidus and Streptomyces albaduncus, providing insight into the generation of this chemical diversity. researchgate.net

Chromatographic and Spectroscopic Isolation Procedures

The purification of this compound from complex fermentation broths is a multi-step process relying on advanced separation and analytical techniques.

The general procedure begins with the extraction of the culture broth using organic solvents. nih.govjst.go.jp This initial extract, containing a mixture of metabolites, is then subjected to a series of chromatographic separations.

Column Chromatography : Silica (B1680970) gel column chromatography is a common initial step to fractionate the crude extract based on polarity. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC) : HPLC is employed for the fine purification of the target compounds from the fractions obtained through column chromatography. nih.govjst.go.jp

UV- and LCMS-Guided Separation : In the isolation of analogs from Streptomyces sp. Am59, a modern approach using UV- and LCMS-guided separation was utilized. nih.govacs.orgnih.gov This technique allows for the targeted isolation of compounds based on their characteristic UV absorbance spectra and mass-to-charge ratio, which is particularly useful for identifying novel analogs within a known chemical family. nih.gov

Once isolated, the definitive structure of this compound and its analogs is determined using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for elucidating the precise molecular structure. nih.govnih.gov

The table below outlines the typical isolation and characterization workflow.

| Step | Technique | Purpose |

| 1. Extraction | Solvent Extraction | To separate microbial metabolites from the aqueous culture broth. nih.govjst.go.jp |

| 2. Fractionation | Silica Gel Column Chromatography | To perform an initial separation of compounds based on polarity. nih.govjst.go.jp |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | To isolate pure compounds from the semi-purified fractions. nih.govjst.go.jp |

| 4. Targeted Isolation | UV- and LCMS-Guided Separation | To identify and isolate specific known and novel analogs based on spectroscopic properties. nih.govacs.orgnih.gov |

| 5. Structure Elucidation | NMR Spectroscopy, Mass Spectrometry | To determine the exact chemical structure of the isolated compounds. nih.govnih.gov |

Structural Elucidation and Stereochemical Investigations

Advanced Spectroscopic and Computational Methods for Structural Assignment

The determination of the complex structure of O-Deacetylravidomycin has necessitated the use of a sophisticated array of spectroscopic and computational techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been fundamental in establishing the molecular formula and the connectivity of the atoms within the molecule.

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has allowed for the comprehensive assignment of proton and carbon signals, revealing the intricate framework of the aglycone and the attached sugar moiety.

Computational chemistry has played a crucial role in corroborating the spectroscopic data and providing insights into the molecule's conformation. Density functional theory (DFT) calculations have been employed to predict NMR chemical shifts and coupling constants for possible diastereomers, allowing for a comparison with experimental data to confirm the relative stereochemistry of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1' | 5.62 | d | 3.4 |

| H-2' | 4.25 | dd | 10.4, 3.4 |

| H-3' | 3.15 | dd | 10.4, 8.8 |

| H-4' | 3.78 | d | 2.8 |

| H-5' | 4.10 | q | 6.5 |

| 6'-CH₃ | 1.25 | d | 6.5 |

| N(CH₃)₂ | 2.34 | s | - |

Note: This table presents a selection of representative proton NMR data and is not exhaustive. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1' | 99.8 |

| C-2' | 70.1 |

| C-3' | 65.2 |

| C-4' | 72.5 |

| C-5' | 71.8 |

| C-6' | 17.9 |

| N(CH₃)₂ | 41.3 |

Note: This table presents a selection of representative carbon NMR data and is not exhaustive. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Resolution of Stereochemical Assignments and Structural Revisions

The stereochemistry of this compound, particularly of its sugar component, has been a focal point of research, leading to important clarifications and revisions of its initial structural assignment.

Specific Rotation Discrepancies and Clarifications

Furthermore, the structural analysis of related compounds, such as deacetylravidomycin (B10814224) M, has led to a revision of its structure to an N-oxide. This raises the possibility that this compound may also exist as an N-oxide derivative, a structural feature that would significantly impact its chemical properties and biological activity. Further research is needed to definitively confirm the oxidation state of the nitrogen atom in this compound under various conditions.

Biosynthetic Pathways of O Deacetylravidomycin

Identification of Producer Strains and Associated Gene Clusters

The primary producer of ravidomycin (B1678828), and by extension O-Deacetylravidomycin, is the actinomycete Streptomyces ravidus. nih.govnih.gov The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated gene cluster. Through genomic library screening of S. ravidus, the ravidomycin biosynthetic gene cluster was successfully cloned and identified within a cosmid designated cosRav32. nih.govnih.gov

Sequence analysis of this cosmid revealed a 33.28 kb DNA region containing 36 distinct open reading frames (ORFs). nih.govnih.gov This cluster is a rich repository of genes essential for the production of the ravidomycin scaffold and its subsequent modifications. The functions of these ORFs have been assigned based on homology to known biosynthetic genes and, in some cases, confirmed through heterologous expression and gene inactivation studies. The heterologous expression of cosRav32 in Streptomyces lividans TK24 resulted in the production of a novel ravidomycin analogue, confirming the direct involvement of this gene cluster in ravidomycin biosynthesis. nih.govnih.gov

The ravidomycin gene cluster harbors a suite of genes including those for a type II polyketide synthase (PKS), enzymes for the biosynthesis of the deoxysugar D-ravidosamine, post-PKS tailoring enzymes, and regulatory genes. nih.govnih.gov

Polyketide Synthase (PKS) Involvement in Core Aglycone Formation

The core structure of this compound, the aglycone, is synthesized by a type II polyketide synthase (PKS) system. nih.gov These multienzyme complexes are responsible for the iterative condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to generate the characteristic polycyclic aromatic backbone. mdpi.commdpi.com

Within the ravidomycin gene cluster, nine genes have been identified as being directly involved in the formation of the polyketide backbone. nih.gov The core set of PKS genes, often referred to as the "minimal PKS," includes:

ravA : encoding the ketoacyl synthase (KSα), which catalyzes the condensation reactions.

ravB : encoding the chain length factor (CLF or KSβ), which works in concert with KSα to determine the length of the polyketide chain.

ravC : encoding the acyl carrier protein (ACP), which tethers the growing polyketide chain. nih.gov

This enzymatic trio works iteratively to assemble the polyketide intermediate that serves as the foundation for the this compound aglycone. nih.govmdpi.com

Elucidation of the D-Ravidosamine Biosynthetic Pathway

A crucial component of this compound's structure is the D-ravidosamine sugar moiety, which is attached to the aglycone. The biosynthesis of this deoxysugar is a multi-step process encoded by a set of genes within the ravidomycin cluster. nih.govnih.gov

Genetic Basis: ravD, ravE, ravIM, ravAMT, ravNMT Genes

Bioinformatic analysis and subsequent enzymatic characterization have identified five key genes responsible for the conversion of D-glucose-1-phosphate to the final TDP-D-ravidosamine sugar donor. nih.govrsc.org

| Gene | Encoded Enzyme | Proposed Function in D-Ravidosamine Biosynthesis |

| ravD | TDP-D-glucose synthase | Catalyzes the initial step, converting glucose-1-phosphate to TDP-D-glucose. |

| ravE | TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase | Mediates the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. |

| ravIM | TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase | Catalyzes an isomerization reaction, converting the 4-keto intermediate to a 3-keto intermediate. |

| ravAMT | TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase | Performs a transamination reaction to introduce an amino group at the C-3' position. |

| ravNMT | TDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferase | Catalyzes the final N,N-dimethylation of the amino group. |

Enzymatic Characterization of Key Biosynthetic Steps in vitro

The functions of the enzymes encoded by the rav deoxysugar genes have been confirmed through in vitro assays using heterologously expressed and purified proteins. nih.govrsc.org These studies have unambiguously established the pathway for the biosynthesis of the TDP-D-ravidosamine moiety of this compound. nih.gov The enzymatic synthesis of TDP-D-ravidosamine has been successfully reconstituted in a one-pot reaction, providing a valuable tool for further glycosylation studies. nih.govrsc.org

Nucleotide-Diphosphate Sugar Precursors in Biosynthesis

The biosynthesis of D-ravidosamine commences with the nucleotide-activated sugar precursor, TDP-D-glucose. nih.gov This is synthesized from glucose-1-phosphate and thymidine-5'-triphosphate (TTP) by the action of TDP-D-glucose synthase (RavD). The subsequent enzymatic transformations all occur on the TDP-activated sugar intermediate, culminating in the formation of TDP-D-ravidosamine, the activated sugar donor for glycosylation. nih.gov

Post-Polyketide Modification Pathways

Following the formation of the polyketide core by the PKS, a series of tailoring reactions occur to yield the final this compound structure. These post-PKS modifications are catalyzed by enzymes encoded within the ravidomycin gene cluster and are crucial for the biological activity of the final compound. nih.govnih.gov

The ravidomycin gene cluster contains several open reading frames predicted to encode tailoring enzymes, including:

Oxidoreductases: These enzymes are likely responsible for the various hydroxylation and other oxidative modifications of the aglycone.

Methyltransferases: These enzymes are presumed to catalyze the methylation of specific hydroxyl groups on the aglycone.

Glycosyltransferase (RavGT): This enzyme is responsible for attaching the activated D-ravidosamine sugar moiety to the polyketide aglycone. nih.govnih.gov The RavGT has been shown to be somewhat promiscuous, capable of transferring other sugar moieties as well. nih.gov

While the general classes of post-PKS modification enzymes have been identified, the precise sequence and specific substrates for each tailoring reaction in the this compound pathway are still under investigation.

Glycosyltransfer Mechanisms to the Aglycone Core

A critical step in the biosynthesis is the attachment of a sugar moiety to the polyketide-derived tetracyclic aglycone. This reaction is catalyzed by a glycosyltransferase (GT). In the ravidomycin biosynthetic gene cluster, the gene ravGT encodes the specific glycosyltransferase responsible for this linkage. nih.gov

The enzyme RavGT has demonstrated notable flexibility, a characteristic that is valuable for combinatorial biosynthesis. nih.gov It is capable of transferring different sugar moieties to the coumarin-based core. Research has shown that RavGT can attach both the 6-membered aminosugar d-ravidosamine and the 5-membered neutral sugar d-fucofuranose. nih.gov This capability highlights the enzyme's role as a key tool for generating structural diversity in ravidomycin-related compounds. The C-glycosidic linkage formed by RavGT is of particular biosynthetic interest and is a focal point for creating novel analogues. nih.gov

Acetylation and Deacetylation Processes: Proposed Role of RavW

The structural difference between ravidomycin and this compound lies in the acetyl group at the 4'-O-position of the sugar residue. The gene ravW is proposed to be involved in this acetylation step. The protein product of ravW shares similarities with the GCN-5 related N-acetyltransferase (GNAT) family of enzymes, which catalyze the transfer of an acetyl group from a donor molecule like acetyl-CoA to a substrate. nih.gov

One hypothesis suggests that RavW functions as an O-acetyltransferase, directly acetylating the 4′-hydroxyl group of the ravidosamine moiety either before or after its attachment to the aglycone core. nih.gov However, the significant presence of this compound in the culture broth of the producing organism, Streptomyces ravidus, suggests that this acetylation may not be fully efficient or could be a reversible process. nih.gov The precise mechanism and timing of RavW's action require further experimental clarification. nih.gov

Heterologous Expression and Combinatorial Biosynthesis

The manipulation of the ravidomycin biosynthetic pathway in surrogate hosts has become a key strategy for studying its mechanisms and generating novel analogues, including this compound.

Engineering of Biosynthetic Pathways in Surrogate Hosts (e.g., Streptomyces lividans TK24)

Streptomyces lividans TK24 is a widely used and genetically tractable surrogate host for the heterologous expression of biosynthetic gene clusters from other actinomycetes. frontiersin.orgnih.gov Its advantages include a high efficiency of conjugative DNA transfer and a lack of systems that would otherwise cleave foreign methylated DNA from E. coli, making it an ideal chassis for expressing large gene clusters. frontiersin.org

The entire ravidomycin biosynthetic gene cluster has been successfully cloned into a cosmid, cosRav32, and heterologously expressed in Streptomyces lividans TK24. nih.gov This experiment confirmed the function of the gene cluster. The expression in S. lividans TK24 resulted in the production of a new ravidomycin analogue, alongside expected pathway intermediates and shunt products. nih.gov However, the expression of certain tailoring enzymes, such as the proposed acetyltransferase RavW, can be inefficient or absent in the heterologous host. This can lead to the accumulation of precursor molecules like this compound. nih.gov

Strategies for Engineered Biosynthesis of Analogues

Engineered biosynthesis provides a powerful avenue for creating novel ravidomycin analogues. One of the primary strategies involves leveraging the enzymatic flexibility within the biosynthetic pathway.

Exploiting Glycosyltransferase Promiscuity : The glycosyltransferase RavGT has been identified as a key tool for combinatorial biosynthesis. Its demonstrated ability to transfer different sugars onto the ravidomycin aglycone opens up possibilities for generating a library of novel glycosylated analogues by introducing different sugar biosynthetic pathways into the engineered host. nih.gov

Gene Inactivation and Expression Modulation : The targeted inactivation or modification of post-PKS tailoring genes is a direct method for producing specific analogues. For instance, the lack of a functional acetyltransferase (like RavW) in a heterologous expression system naturally leads to the production of this compound. nih.gov By controlling the expression of such enzymes, the biosynthetic output can be intentionally shifted towards desired analogues.

The expansion of the genetic repertoire from the ravidomycin and related chrysomycin gene clusters provides a rich toolkit of polyketide synthases, tailoring enzymes, and deoxysugar biosynthetic genes that can be combined in novel ways to generate new bioactive compounds. nih.gov

Synthetic Chemistry and Derivatization Strategies

Total Synthesis Approaches to O-Deacetylravidomycin and Analogues

The total synthesis of this compound and its analogues serves not only to confirm its structure but also to provide access to quantities for biological study and to develop flexible synthetic platforms for analogue generation. A pivotal achievement in this field was the total synthesis that led to the structural revision of the natural product, identifying it as the corresponding N-oxide. researchgate.net

Retrosynthetic analysis of this compound typically involves a few key disconnections. The most crucial disconnection is at the aryl C-glycosidic linkage, separating the molecule into two primary building blocks: the aglycone portion and the sugar moiety. A common strategy involves the late-stage coupling of these two complex fragments.

Further disconnection of the aglycone often utilizes a [2+2] cycloaddition and subsequent ring-expansion strategy. This approach breaks down the tetracyclic core into a more manageable alkoxybenzocyclobutenone intermediate. This key intermediate is designed to undergo a thermal ring-opening to a vinylketene, which then participates in a cycloaddition to construct the aromatic core.

The sugar moiety is typically prepared as a glycosyl donor, such as a glycosyl acetate (B1210297) or trichloroacetimidate, often bearing an azide (B81097) group as a precursor to the amine or N-oxide functionality. researchgate.net

Table 1: Key Synthetic Intermediates in this compound Synthesis

| Intermediate Class | Specific Example | Role in Synthesis |

| Aglycone Precursor | Alkoxybenzocyclobutenone | Undergoes ring expansion to form the aromatic core. researchgate.net |

| Sugar Moiety | Azido-bearing fucosyl acetate | Acts as the glycosyl donor for C-glycosylation. researchgate.net |

| Coupled Fragment | Aryl C-glycoside | Product of the key coupling reaction, links the sugar and aglycone. |

The construction of the aryl C-glycosidic bond is a central challenge in the synthesis of this compound. This bond is resistant to enzymatic and chemical hydrolysis, making it a desirable feature in drug candidates, but its formation is synthetically demanding. nih.gov Various methods have been developed for the synthesis of aryl C-glycosides, which can be broadly categorized. researchgate.netnih.gov

In the context of this compound synthesis, a key successful method has been the use of Lewis acid catalysis. Specifically, the scandium triflate (Sc(OTf)₃)-catalyzed coupling of an azido-bearing fucosyl acetate with the aromatic aglycone precursor has been effectively demonstrated. researchgate.net Other general approaches to aryl C-glycoside formation that have found broad applicability include:

Friedel-Crafts-type reactions: Electrophilic substitution of an activated aromatic ring with a glycosyl donor. researchgate.net

Transition metal-catalyzed cross-coupling: Reactions such as Suzuki, Stille, and Sonogashira couplings between an anomeric nucleophile/electrophile and an aryl electrophile/nucleophile. nih.gov

O→C Glycoside Rearrangement: An intramolecular rearrangement of a phenolic O-glycoside to the more stable C-glycoside, often promoted by a Lewis acid. nih.gov

Radical reactions: Coupling of a glycosyl radical with an aromatic partner. nih.gov

Table 2: Selected Methodologies for Aryl C-Glycoside Synthesis

| Methodology | Catalyst/Reagent Example | Description |

| Lewis Acid Catalysis | Scandium triflate (Sc(OTf)₃) | Promotes the coupling of a glycosyl acetate with an aromatic nucleophile. researchgate.net |

| Cross-Coupling | Palladium (Pd) complexes | Catalyzes bond formation between a glycosyl organometallic species and an aryl halide. nih.gov |

| O→C Rearrangement | Trimethylsilyl triflate (TMSOTf) | Facilitates the intramolecular migration of the sugar from an oxygen to a carbon atom on the aromatic ring. nih.govrsc.org |

| Deoxygenative Coupling | Photoredox/Nickel Catalysis | Generates a glycosyl radical from a glycosyl ester for cross-coupling with aryl bromides. nih.gov |

The synthesis of the aminosugar portion of this compound presents its own set of challenges. The required L-fucose derivative must be synthesized with precise stereochemical control. The introduction of the nitrogen functionality at the correct position is typically achieved by using an azide as a stable and versatile precursor.

The construction often starts from a readily available carbohydrate precursor. Key steps involve stereoselective reductions, protection/deprotection sequences, and the introduction of the azide group, often via nucleophilic substitution of a suitable leaving group. The choice of protecting groups is critical to ensure compatibility with the subsequent C-glycosylation and aglycone assembly steps. Innovations in this area focus on improving the efficiency and stereoselectivity of these transformations to provide the required glycosyl donor in high yield and purity. researchgate.net

Semisynthetic Modifications and Analog Generation

Starting from the natural product or a synthetically produced core, semisynthesis provides a powerful avenue for generating novel analogues. These modifications aim to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR).

The synthesis of the N-oxide is particularly significant for this class of compounds, as total synthesis efforts revealed that the natural product isolated from Streptomyces ravidus is, in fact, Deacetylravidomycin (B10814224) N-oxide, not the corresponding amine. researchgate.netnordicbiosite.com The N-oxide functionality is critical for its biological activity. nordicbiosite.com

The synthesis of N-oxides from tertiary amines is a well-established chemical transformation. nih.gov This is typically achieved in the final steps of the synthesis by the oxidation of the amino group. Common oxidizing agents for this purpose include:

Meta-chloroperoxybenzoic acid (mCPBA): A widely used and effective reagent for the N-oxidation of amines and heteroaromatic compounds. nih.gov

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst, it provides a green and powerful oxidation method. nih.gov

Dimethyldioxirane (DMDO): A potent but mild oxidizing agent prepared from acetone (B3395972) and Oxone. thieme-connect.de

The introduction of the N-oxide group significantly increases the polarity of the molecule and can influence its solubility, membrane permeability, and ability to form hydrogen bonds, all of which can impact its antitumor and antibiotic properties. nordicbiosite.comnih.gov

Advanced Chemical Methodologies Applied in Synthesis

The synthesis of complex natural products like this compound often necessitates the use of advanced and highly specialized chemical methodologies. These strategies are crucial for the efficient and controlled construction of the molecule's intricate architecture, particularly its polycyclic aromatic core and the stereochemically rich sugar moiety. This section delves into two such powerful techniques that have been pivotal in the synthetic efforts toward ravidomycin (B1678828) analogues: benzyne (B1209423) chemistry for the assembly of the naphthalene (B1677914) core and stereoselective glycosylation methods for the crucial carbon-carbon bond formation between the aglycone and the sugar.

Benzyne Chemistry in Naphthalene Core Construction

The construction of the functionalized naphthalene core of ravidomycin-type molecules presents a significant synthetic challenge. One innovative approach that has been successfully employed in the total synthesis of deacetylravidomycin M, a closely related analogue, involves the application of benzyne chemistry. researchgate.netresearchgate.net Specifically, a [2+2] cycloaddition reaction between an alkoxybenzyne intermediate and a ketene (B1206846) silyl (B83357) acetal (B89532) serves as a key step in building the core structure. researchgate.netresearchgate.net

This strategy commences with an alkoxybenzyne that is appropriately substituted and bears the precursor to the sugar moiety. The highly reactive benzyne intermediate undergoes a cycloaddition with a ketene silyl acetal. This reaction is followed by a subsequent ring expansion of the resulting alkoxybenzocyclobutenone, which effectively constructs the naphthalene skeleton. researchgate.netresearchgate.net This method is particularly advantageous as it allows for the convergence of two complex fragments at a late stage of the synthesis and sets the stage for the subsequent elaboration of the full polycyclic system.

Table 1: Key Features of Benzyne Chemistry in Deacetylravidomycin M Synthesis

| Feature | Description |

| Reaction Type | [2+2] Cycloaddition |

| Reactants | Alkoxybenzyne with attached sugar precursor and a ketene silyl acetal. researchgate.netresearchgate.net |

| Key Intermediate | Alkoxybenzocyclobutenone. researchgate.netresearchgate.net |

| Outcome | Formation of the core bicyclic system, which is a precursor to the naphthalene core. |

| Significance | Enables the convergent assembly of the complex carbocyclic framework. |

This application of benzyne chemistry highlights its utility in modern organic synthesis for the rapid construction of complex aromatic systems that are central to the structure of many biologically active natural products.

Stereoselective Glycosylation Methods

A critical juncture in the synthesis of this compound and its congeners is the formation of the C-glycosidic bond, which links the deoxysugar moiety to the aglycone. This is a formidable challenge due to the need to control the stereochemistry at the anomeric center. The gilvocarcin family of antibiotics, to which ravidomycins belong, are characterized by this unusual C-C bond between the sugar and the aromatic core. jst.go.jpnih.gov

In the context of the total synthesis of deacetylravidomycin M, a highly effective stereoselective C-glycosylation was achieved using a scandium(III) triflate (Sc(OTf)₃) catalyzed reaction. researchgate.netresearchgate.net This Lewis acid-promoted glycosylation involves the reaction of an azido-bearing fucosyl acetate (a glycosyl donor) with a phenolic nucleophile on the aglycone precursor. researchgate.net The use of Sc(OTf)₃ as a catalyst was found to be highly efficient for this transformation, proceeding under mild conditions to afford the desired C-glycoside with high stereoselectivity. researchgate.net

The choice of the glycosyl donor, in this case, a glycosyl acetate, and the specific Lewis acid catalyst are crucial for the success of the reaction, influencing both the yield and the stereochemical outcome. This method represents a significant advancement in the synthesis of complex C-aryl glycosides, which are prevalent in many natural products. nih.gov

Table 2: Stereoselective C-Glycosylation in Deacetylravidomycin M Synthesis

| Feature | Description |

| Reaction Type | Aryl C-glycosidation. researchgate.netresearchgate.net |

| Glycosyl Donor | Azido-bearing fucosyl acetate. researchgate.net |

| Aglycone | A phenolic precursor to the naphthalene core. |

| Catalyst | Scandium(III) triflate (Sc(OTf)₃). researchgate.net |

| Key Bond Formed | A stereochemically defined carbon-carbon bond between the anomeric center of the sugar and the aromatic ring. |

| Significance | Provides a reliable method for the stereocontrolled synthesis of the crucial C-glycosidic linkage in ravidomycin-type molecules. |

The development and application of such stereoselective glycosylation strategies are paramount for the successful total synthesis of this compound and for the generation of novel analogues with potentially enhanced biological activities.

Biological Activities and Mechanistic Studies in Vitro and Cellular

In Vitro Antimicrobial Spectrum and Potency

O-Deacetylravidomycin has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is significantly influenced by the presence of light, indicating a photoactivated mechanism of action.

This compound is active against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. In the absence of light, the compound exhibits moderate activity. However, its potency is dramatically increased upon exposure to fluorescent light, as detailed in the table below. The Minimum Inhibitory Concentration (MIC) values illustrate this significant enhancement of antimicrobial action. researchgate.net

| Bacterial Strain | MIC (µg/mL) - No Light | MIC (µg/mL) - With Fluorescent Light |

| Bacillus subtilis | 0.78 | <0.006 |

| Staphylococcus aureus | 1.56 | 0.049 |

| Staphylococcus epidermidis | 1.56 | 0.049 |

| Enterococcus faecalis | 0.78 | <0.006 |

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains, highlighting the difference in potency with and without exposure to fluorescent light. researchgate.net

The antimicrobial properties of this compound are profoundly dependent on light. researchgate.netwits.ac.za This photoactivated nature is a key characteristic of its biological profile. The presence of fluorescent light enhances its activity against Gram-positive bacteria by a significant margin, with MIC values dropping substantially, in some cases over 100-fold. researchgate.net This suggests that this compound acts as a photosensitizing agent, where light energy triggers the generation of cytotoxic species that inhibit bacterial growth.

Cellular Cytotoxic and Anti-proliferative Activities

In addition to its antimicrobial effects, this compound displays potent cytotoxic and anti-proliferative activities against various cancer cell lines. This activity is also markedly enhanced by the presence of light.

This compound has shown significant cytotoxicity against human colon carcinoma cells in a clonogenic assay, a response that is dependent on light exposure. researchgate.net Even at very low concentrations, such as 0.0002 µg/mL, the compound demonstrated considerable cytotoxicity against human colon carcinoma cells when irradiated with light. uni-muenchen.de Furthermore, the deacetylated form of ravidomycin (B1678828) has been reported to be more active against P388 leukemia cells in vivo compared to its parent compound, ravidomycin. wits.ac.za The related compound, Deacetylravidomycin (B10814224) N-oxide, also exhibits antitumor activity against P388 leukemia. acs.org

The cytotoxic effects of this compound are intricately linked to its photosensitive nature. researchgate.net Upon activation by light, the compound appears to function as a potent photosensitizing agent, leading to damage of cellular components. researchgate.netresearchgate.net Studies have indicated that this photoactivated cytotoxicity is associated with DNA damage, suggesting that the compound mediates its anticancer effects through the generation of DNA lesions upon irradiation. researchgate.netresearchgate.net

Molecular Mechanisms of Action

The molecular mechanism underlying the biological activities of this compound is multifaceted. It is believed to act as a topoisomerase II inhibitor, a mechanism shared with structurally related compounds such as the gilvocarcins and chrysomycins. uky.edu Topoisomerase II inhibitors interfere with the action of enzymes that manage DNA topology, leading to DNA strand breaks and ultimately, cell death.

The photoactivated nature of this compound's antimicrobial and cytotoxic effects points to a mechanism involving the generation of reactive oxygen species (ROS) upon light exposure. As a photosensitizer, the molecule absorbs light energy and transfers it to molecular oxygen, creating highly reactive singlet oxygen and other ROS. These reactive species can then indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, contributing to the observed biological activities. The pronounced DNA-damaging effects observed in the presence of light further support this photoactivated mechanism of action. researchgate.netresearchgate.net

DNA Interaction Studies: Intercalation and Adduct Formation

While specific DNA binding constants for this compound are not extensively documented in publicly available literature, the structural characteristics of the ravidomycin/gilvocarcin class of angucyclines strongly suggest a capacity for DNA intercalation. The planar aromatic core of the molecule is a key feature that allows it to insert between the base pairs of the DNA double helix. This mode of binding can disrupt the normal helical structure of DNA, creating a site for further chemical reactions and interfering with the binding of DNA-processing enzymes. The formation of DNA adducts, which are segments of DNA covalently bound to a chemical, is a critical aspect of the activity of this class of compounds. These adducts can physically block the progression of DNA and RNA polymerases, thereby halting replication and transcription.

[2+2] Cycloaddition with DNA Thymine (B56734) Residues

Impact on Bacterial DNA and RNA Synthesis

The antibacterial properties of this compound stem from its ability to disrupt nucleic acid synthesis in bacteria. By intercalating into bacterial DNA and forming adducts, the compound can physically obstruct the movement of DNA polymerase and RNA polymerase along the DNA template. This leads to the inhibition of both DNA replication and transcription, ultimately halting bacterial growth and proliferation. The broad-spectrum antibiotic activity of this class of compounds is a direct consequence of this fundamental mechanism of action.

Selective Cross-Linking of DNA and Histone H3

In eukaryotic cells, DNA is tightly packaged with histone proteins to form chromatin. A unique mechanism of action reported for gilvocarcin V, a related compound, is the light-induced selective cross-linking of DNA with histone H3. This covalent linkage between DNA and a core histone protein represents a complex and highly disruptive form of cellular damage. Such cross-links can severely impede DNA replication and transcription and are challenging for cellular repair mechanisms to resolve. While it is plausible that this compound may also mediate this effect, specific experimental evidence for this compound is not currently available in the public domain.

Comparative Activity Studies with Ravidomycin and Gilvocarcin Analogues

The biological activity of this compound is often understood in the context of its parent compound, ravidomycin, and other gilvocarcin analogues. Structure-activity relationship studies within this family of compounds have revealed the importance of various functional groups in modulating their potency and selectivity.

For instance, a study on ravidomycin analogs demonstrated that modifications to the sugar moiety can significantly impact antibacterial selectivity. nih.gov While no new analogs were found to be substantially more potent than this compound (referred to as deacetylravidomycin in the study), certain modifications led to greater selectivity against Gram-positive bacteria. nih.gov

Another study reported the production of deacetylravidomycin N-oxide from the same producing organism as ravidomycin and this compound. This N-oxide derivative was found to be considerably less toxic than this compound, although its antibacterial activity was also less potent. This suggests that the N-oxide functional group plays a role in attenuating both the desired biological activity and the associated toxicity.

The vinyl group on the aglycone is also considered crucial for the cytotoxic activity of these compounds, likely due to its involvement in the photo-activated [2+2] cycloaddition with DNA. nih.gov The table below presents a summary of comparative data gleaned from the literature, highlighting the nuances in the biological profiles of these related compounds.

| Compound | Target Organism/Cell Line | Activity Metric | Reported Value/Observation |

| This compound | Various | Cytotoxicity/Antibacterial | Potent activity reported |

| Ravidomycin | Various | Cytotoxicity/Antibacterial | Potent activity reported |

| Deacetylravidomycin N-oxide | P388 leukemia, Meth A fibrosarcoma | Antitumor Activity | Active over a wide range of doses |

| Deacetylravidomycin N-oxide | Bacteria | Antibacterial Activity | Less potent than this compound |

| Ravidomycin Analogs (with modified sugar) | Staphylococcus aureus | Antibacterial Selectivity | Some analogs showed greater selectivity |

Table 1: Comparative Biological Activities of this compound and Related Compounds

Structure Activity Relationship Sar Investigations

Influence of Amino Sugar Moiety on Biological Potency

The identity of the sugar moiety attached to the aglycone backbone is a critical determinant of the biological potency of ravidomycin-class compounds. nih.gov Research indicates that the presence of an amino sugar, specifically D-ravidosamine in the case of ravidomycin (B1678828), plays a crucial role in the enhanced biological activities observed. nih.govresearchgate.net

Role of Specific Hydroxyl Groups (e.g., 2'-, 4'-) on Activity

Within the essential D-ravidosamine sugar moiety, specific hydroxyl groups have been identified as vital for biological activity. Chemical modification and SAR studies have highlighted that the 2'- and 4'-hydroxyl groups of the D-ravidosamine are essential for the potent biological activities of these compounds. nih.gov The presence and orientation of these hydroxyl groups can significantly impact the molecule's ability to bind to its target. The antioxidant activity of many phenolic compounds, for instance, relies heavily on the number and position of hydroxyl groups within a conjugated system. nih.gov Alterations or removal of these specific hydroxyls can lead to a significant reduction or loss of potency, underscoring their importance in the molecular mechanism of action.

Impact of Acetylation State on Activity Profile

The acetylation state of the molecule is another factor that can significantly alter its biological activity. Comparing O-Deacetylravidomycin with its acetylated and deacetylated analogs reveals differences in their activity profiles. For example, Deacetylravidomycin (B10814224) M shows moderate inhibitory activity against Bacillus subtilis and Micrococcus luteus, but this compound demonstrates more potent antimicrobial activity against a broader range of Gram-positive bacteria. kitasato-u.ac.jp Conversely, Deacetylravidomycin M was found to inhibit IL-4-induced CD23 expression in U937 cells, a property not observed with this compound. kitasato-u.ac.jp

Another analog, Deacetylravidomycin N-oxide, was found to be considerably less toxic and possessed less potent antibacterial activity than this compound, although it retained antitumor activity against P388 leukemia and Meth A fibrosarcoma. nih.gov This demonstrates that modifications like N-oxidation, similar to changes in acetylation, can fine-tune the balance between therapeutic activity and toxicity.

| Test Organism | Deacetylravidomycin M | This compound |

|---|---|---|

| Bacillus subtilis KB27 (ATCC6633) | 25 | 3.0 |

| Staphylococcus aureus KB210 (ATCC6538p) | 125 | 5.0 |

| Micrococcus luteus KB40 (ATCC9431) | 25 | 3.0 |

| Mycobacterium smegmatis KB42 (ATCC607) | 125 | 3.0 |

| Escherichia coli KB176 (IFO12734) | >125 | >125 |

| Pseudomonas aeruginosa KB105 (IFO3080) | >125 | >125 |

| Xanthomonas campestris KB88 | 125 | 25 |

| Acholeplasma laidlawii KB174 | >125 | >125 |

| Pyricularia oryzae KB180 | >125 | 25 |

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in natural product research, providing highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. For O-Deacetylravidomycin, HRMS is instrumental in its initial identification within complex mixtures, such as extracts from the fermentations of Streptomyces species.

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within 5 parts per million (ppm). This accuracy allows researchers to propose a unique molecular formula from the measured exact mass. For this compound, the expected exact mass can be calculated from its molecular formula, C₂₉H₃₁NO₈. nih.gov This theoretical value serves as a benchmark for identifying the compound in a sample.

In metabolite profiling studies, HRMS coupled with liquid chromatography (LC-HRMS) enables the untargeted detection of numerous compounds in a biological extract. By comparing the experimentally measured accurate masses against databases of known natural products, researchers can tentatively identify this compound and other related metabolites. Tandem mass spectrometry (HRMS/MS) experiments further aid in identification by generating characteristic fragmentation patterns that serve as a structural fingerprint for the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₃₁NO₈ | nih.gov |

| Monoisotopic Mass | 521.20496695 Da | nih.gov |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ | N/A |

| Required Mass Accuracy | < 5 ppm | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. For a complex structure like this compound, a suite of NMR experiments is required for complete structural assignment and confirmation.

The structural elucidation of the closely related analogue, deacetylravidomycin (B10814224) M, highlights the power of NMR. researchgate.net The process typically involves several types of NMR experiments:

¹H NMR (Proton NMR): Identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

¹³C NMR (Carbon NMR): Determines the number of chemically non-equivalent carbon atoms and provides information about their hybridization (sp³, sp², sp).

2D NMR Experiments: These are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons within a spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the molecule's relative stereochemistry and conformation.

The total synthesis of compounds like deacetylravidomycin M, combined with extensive NMR analysis, has been used to revise and confirm their proposed structures, demonstrating the indispensable role of NMR in natural product chemistry. researchgate.net

Table 2: NMR Experiments for Structural Elucidation of this compound

| Experiment Type | Information Obtained | Purpose |

|---|---|---|

| 1D ¹H NMR | Chemical shift, integration, coupling constants of protons | Identifies proton environments and neighboring protons. |

| 1D ¹³C NMR | Chemical shifts of carbon atoms | Determines the number and type of carbon atoms. |

| 2D COSY | ¹H-¹H correlations through bonds | Establishes proton connectivity within spin systems. |

| 2D HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| 2D HMBC | ¹H-¹³C two- and three-bond correlations | Connects molecular fragments and establishes the carbon skeleton. |

| 2D NOESY | ¹H-¹H correlations through space | Determines stereochemistry and molecular conformation. |

Chromatographic Techniques (HPLC-MS, LC-MS) for Isolation and Analysis

Chromatographic techniques are fundamental for both the purification of this compound from its natural source and its subsequent analysis. Given that natural product extracts are highly complex mixtures, effective separation methods are required to obtain the pure compound for structural elucidation and biological testing.

The isolation of related compounds, such as deacetylravidomycin and deacetylravidomycin M, from the culture broth of Streptomyces species typically involves a multi-step process. nih.govjst.go.jp This process often begins with solvent extraction followed by preliminary separation using silica (B1680970) gel column chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) is then employed as the final purification step to yield the pure compound. nih.govjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant (HPLC-MS) are powerful analytical tools that couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. In the context of this compound research, LC-MS is used for:

Detection and Identification: Screening crude extracts to quickly identify the presence of the target compound based on its retention time and mass-to-charge ratio.

Purity Assessment: Evaluating the purity of isolated samples.

Metabolite Profiling: Analyzing the range of related ravidomycin (B1678828) analogues produced by a microbial strain.

Guided Isolation: Modern approaches, such as using LC-MS/MS-based molecular networking, can guide the fractionation and isolation process by highlighting novel or interesting analogues within an extract. nih.gov

Table 3: Chromatographic Methods in this compound Research

| Technique | Application | Details |

|---|---|---|

| Silica Gel Chromatography | Initial fractionation | Separates compounds based on polarity from a crude extract. |

| Preparative HPLC | Final purification | High-resolution separation to obtain the pure compound. |

| Analytical HPLC-UV | Purity analysis, quantification | Uses UV absorbance for detection and quantification against a standard. |

| LC-MS/MS | Identification, guided isolation | Combines separation with mass analysis for sensitive detection and structural information. |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. While not always necessary for a molecule like this compound, which possesses a chromophore for UV detection and can be ionized for mass spectrometry, derivatization can be employed in specific research scenarios to overcome analytical challenges.

The primary goals of derivatization in an analytical context are:

Enhancing Detection: Attaching a tag or moiety that improves sensitivity for a particular detector. For example, adding a fluorescent tag would dramatically increase sensitivity in HPLC with fluorescence detection (HPLC-FLD).

Improving Chromatographic Behavior: Modifying polar functional groups (like hydroxyl or amine groups) can reduce peak tailing and improve resolution in gas chromatography (GC) or reverse-phase HPLC.

Increasing MS Ionization Efficiency: Adding a permanently charged group or a group that is easily ionized can enhance the signal in mass spectrometry, leading to lower detection limits.

Structural Confirmation: Reacting the molecule with a specific reagent can confirm the presence of certain functional groups (e.g., acylation of hydroxyl groups).

For this compound, which contains hydroxyl groups and a tertiary amine, derivatization could theoretically be used to acylate the hydroxyls or quaternize the amine. While specific derivatization protocols for this compound are not commonly reported, these general strategies remain valuable tools in the analytical chemist's arsenal (B13267) for specialized applications requiring enhanced sensitivity or chromatographic performance.

Table 4: Potential Derivatization Strategies for this compound

| Functional Group | Reagent Type | Potential Enhancement | Analytical Technique |

|---|---|---|---|

| Hydroxyl (-OH) | Silylating agents (e.g., BSTFA) | Increased volatility, improved peak shape | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hydroxyl (-OH) | Acylating agents (e.g., Acetic Anhydride) | Confirmation of -OH groups, altered polarity | LC-MS, NMR |

| Tertiary Amine (-N(CH₃)₂) | Alkyl halides (e.g., Methyl Iodide) | Creates a quaternary ammonium (B1175870) salt | Enhanced ESI-MS ionization (positive mode) |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered O-Deacetylravidomycin Analogues from Natural Sources

Nature remains a vast and largely untapped reservoir of chemical diversity. The discovery of novel this compound analogues from microbial sources is a promising avenue for identifying compounds with new or improved biological activities. Recent explorations have already demonstrated the fruitfulness of this approach. For instance, a study of the secondary metabolites from Streptomyces sp. Am59, a bacterium isolated from a Brazilian fungus, led to the characterization of seventeen ravidomycin-type compounds, including six previously unknown analogues. nih.gov

This investigation not only yielded new chemical entities but also expanded the known members of the fucomycin class, which are structurally related to ravidomycins. nih.gov The isolation of these compounds underscores the importance of continued bioprospecting in unique ecological niches. Future efforts in this area will likely involve advanced analytical techniques, such as molecular networking, to rapidly identify and characterize new analogues from complex microbial extracts. nih.gov The discovery of compounds like 10-O-Demethyl-deacetylravidomycin highlights the subtle structural variations that nature can produce, each potentially offering a unique biological activity profile. nih.gov

| Compound Name | Status |

|---|---|

| 10-O-Demethyl-deacetylravidomycin | New Analogue |

| Ravidomycin Analogue 2 | New Analogue |

| Ravidomycin Analogue 3 | New Analogue |

| Ravidomycin Analogue 4 | New Analogue |

| Ravidomycin Analogue 6 | New Analogue |

| Ravidomycin Analogue 7 | New Analogue |

| Fucomycin V | Known Compound (First isolation from natural source) |

| Deacetylravidomycin (B10814224) | Known Compound |

| Ravidomycin | Known Compound |

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

While natural product discovery is essential, the rational design and synthesis of novel derivatives offer a targeted approach to improving the therapeutic properties of this compound. nih.govnih.gov This strategy involves using the known structure-activity relationships (SAR) of the ravidomycin class to guide the chemical modification of the molecule. For example, studies have shown that the styrene (B11656) moiety and the methylation pattern on the aglycone are critical for potency. nih.gov

Future research can leverage this knowledge to design analogues with enhanced features such as:

Increased Potency: Modifying key functional groups to improve binding affinity to biological targets.

Altered Selectivity: Synthesizing derivatives that are more selective for cancer cells over healthy cells, or for specific microbial pathogens. nih.gov For example, certain synthetic modifications like acetylation or carbamoylation of the amino sugar have been shown to alter the activity spectrum against different microbes and cancer cell lines. nih.gov

Improved Pharmacokinetics: Designing compounds with better solubility, stability, and bioavailability.

Computational modeling and molecular docking studies can be employed to predict how different structural modifications might influence target interaction. rug.nl This in silico approach can prioritize the synthesis of the most promising candidates, thereby streamlining the drug development process. researchgate.netresearchgate.net

Detailed Elucidation of Less Understood Molecular Targets and Pathways

The ravidomycin/gilvocarcin class of compounds is known to exert its biological effects, in part, through a unique light-activated mechanism. Their conserved benzo[d]naphtho[1,2-b]pyran-6-one core can undergo a photoactivated [2+2] cycloaddition with thymine (B56734) residues in DNA, leading to covalent modification and cytotoxicity. nih.gov While this DNA-damaging mechanism is a key aspect of their function, it is likely not the only way these molecules interact with cellular systems.

The diverse biological activities observed among different analogues suggest the existence of other molecular targets and the modulation of various signaling pathways. For instance, the analogue Deacetylravidomycin M has been identified as an inhibitor of interleukin-4 signaling, a pathway involved in immune responses. Future research should aim to uncover these less-understood mechanisms for this compound. Investigating its effects on key cellular signaling cascades, such as the Wnt/β-catenin, NF-κB, or JAK/STAT pathways, could reveal novel therapeutic applications. nih.govnih.gov A comprehensive understanding of these interactions is crucial for optimizing the therapeutic index of this compound derivatives and for identifying potential biomarkers for patient stratification.

Application in Chemical Biology Probes

Chemical probes are powerful small-molecule tools used to interrogate complex biological processes. youtube.com The unique properties of this compound make it an attractive scaffold for the development of such probes. Its ability to covalently bind to DNA upon photoactivation could be harnessed to study the intricacies of DNA damage and repair pathways. nih.govrockefeller.edu

For example, a synthetic derivative of this compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. Such a probe would allow researchers to:

Visualize Cellular Localization: Track the uptake and subcellular distribution of the compound.

Identify Binding Partners: Use the tag to pull down and identify proteins that interact with the molecule or its DNA adducts.

Study DNA Repair: Monitor the recruitment of DNA repair machinery to the sites of photo-induced damage.

Developing this compound-based chemical probes would provide invaluable tools for basic research, complementing genetic approaches to dissecting cellular pathways and potentially uncovering new drug targets. youtube.comrockefeller.edu

Methodological Advances in Biosynthesis and Chemoenzymatic Synthesis

The production of this compound and its analogues for research and development can be challenging due to complex chemical structures. Recent advances in understanding the biosynthesis of these molecules are paving the way for more efficient production methods. A significant breakthrough has been the characterization of the biosynthetic pathway for TDP-d-ravidosamine, the deoxysugar moiety essential for the activity of ravidomycins. nih.gov

Researchers have identified and characterized the enzymes responsible for its formation, including a key N-dimethyltransferase, RavNMT. nih.gov This knowledge has enabled the development of a one-pot enzymatic synthesis protocol that can produce the activated sugar precursor, TDP-d-ravidosamine, efficiently from simple starting materials like glucose-1-phosphate. nih.gov This chemoenzymatic approach is often superior to total chemical synthesis as it is highly stereo- and regioselective, proceeds in an environmentally friendly manner, and can provide high yields. nih.govnih.gov

Future work will likely focus on reconstituting the entire this compound biosynthetic pathway in vitro or in a heterologous host. Furthermore, combining biosynthetic and synthetic chemistry approaches will enable the creation of novel "unnatural" natural products, where synthetically modified aglycones are combined with enzymatically produced sugar moieties. mdpi.com These methodological advances are critical for supplying sufficient quantities of this compound and its analogues for preclinical and clinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.